
(E,Z)-Tamoxifen N-beta-D-Glucuronide
Übersicht
Beschreibung
(E,Z)-Tamoxifen N-beta-D-Glucuronide is a metabolite of Tamoxifen, which is a well-known drug used for the treatment of breast cancer. Tamoxifen is a selective estrogen receptor modulator (SERM) that works by blocking the estrogen receptors in breast tissue, thereby preventing the growth and spread of breast cancer cells. (E,Z)-Tamoxifen N-beta-D-Glucuronide is formed when Tamoxifen is metabolized by the liver and conjugated with glucuronic acid. In recent years, (E,Z)-Tamoxifen N-beta-D-Glucuronide has gained attention as a potential tool for scientific research, particularly in the field of breast cancer research.
Wirkmechanismus
(E,Z)-Tamoxifen N-beta-D-Glucuronide works by blocking the estrogen receptors in breast tissue, similar to Tamoxifen. It has been shown to have anti-estrogenic effects on breast cancer cells, which can prevent the growth and spread of cancer cells.
Biochemische Und Physiologische Effekte
(E,Z)-Tamoxifen N-beta-D-Glucuronide has been shown to have similar biochemical and physiological effects as Tamoxifen. It has been shown to inhibit the growth of breast cancer cells and reduce the risk of breast cancer recurrence. (E,Z)-Tamoxifen N-beta-D-Glucuronide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E,Z)-Tamoxifen N-beta-D-Glucuronide in lab experiments is that it is a metabolite of Tamoxifen, which is a well-known drug with established anti-cancer properties. This makes it a useful tool for studying the mechanism of action of Tamoxifen and its metabolites. One limitation of using (E,Z)-Tamoxifen N-beta-D-Glucuronide in lab experiments is that it is a complex molecule that requires expertise in organic chemistry to synthesize.
Zukünftige Richtungen
There are several potential future directions for research on (E,Z)-Tamoxifen N-beta-D-Glucuronide. One direction is to study its effects on other types of cancer cells, such as prostate cancer or ovarian cancer. Another direction is to investigate its potential use as a therapeutic agent in diseases other than breast cancer, such as inflammatory diseases or autoimmune disorders. Finally, further research is needed to better understand the pharmacokinetics and metabolism of (E,Z)-Tamoxifen N-beta-D-Glucuronide in vivo, which could lead to the development of more effective treatments for breast cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
(E,Z)-Tamoxifen N-beta-D-Glucuronide has been used in scientific research to study the mechanism of action of Tamoxifen and its metabolites. It has been shown to have anti-estrogenic effects on breast cancer cells, similar to Tamoxifen. (E,Z)-Tamoxifen N-beta-D-Glucuronide has also been used to study the pharmacokinetics and metabolism of Tamoxifen in vivo.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29-,30?,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFQQYJAYUAYES-TUAUMCCMSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38NO7+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,Z)-Tamoxifen N-beta-D-Glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



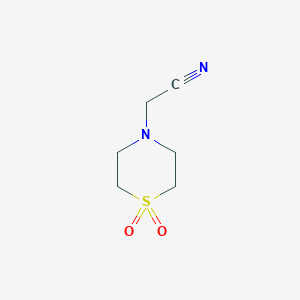
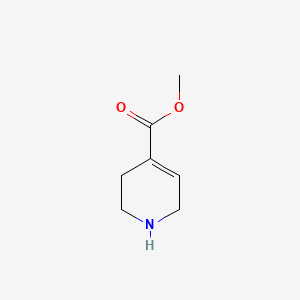
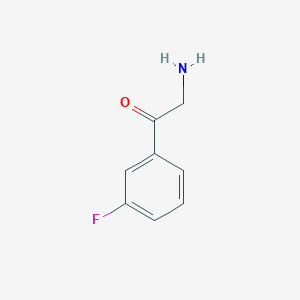
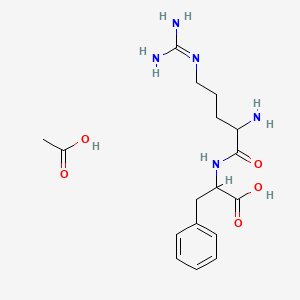
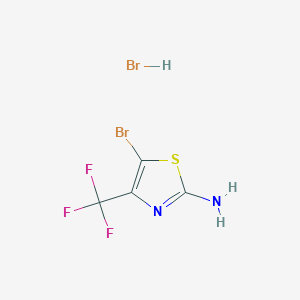
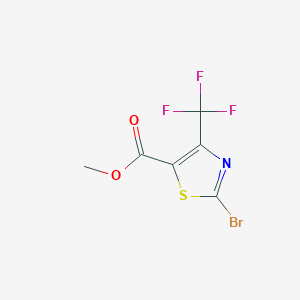
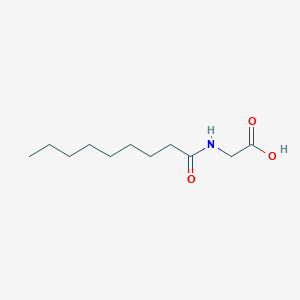
![3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3284893.png)
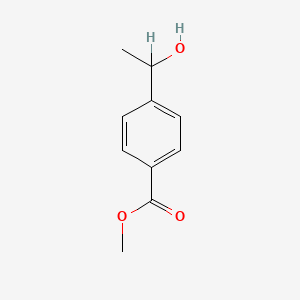
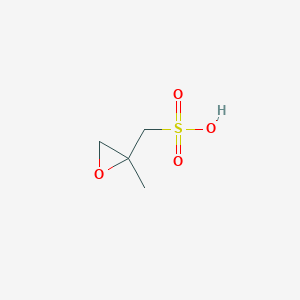
![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)
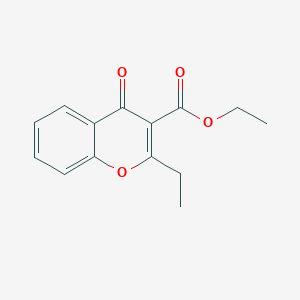
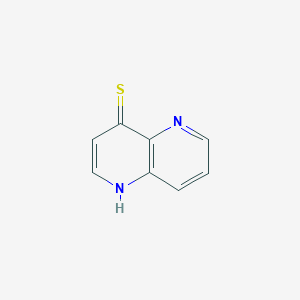
![1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3284943.png)